![molecular formula C17H13ClN4 B13697684 2-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridine CAS No. 199596-06-0](/img/structure/B13697684.png)
2-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridine is a complex organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a pyridine ring substituted with a chloro group and a hydrazino group, which is further linked to a phenyl group through a methylene bridge. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridine typically involves the condensation of 2-chloro-6-hydrazinopyridine with phenyl(2-pyridyl)methanone. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable.
化学反応の分析
Types of Reactions
2-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce hydrazine derivatives.
科学的研究の応用
2-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other complex molecules.
作用機序
The mechanism of action of 2-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate various biochemical pathways. Additionally, its hydrazone moiety can participate in redox reactions, influencing cellular processes.
類似化合物との比較
Similar Compounds
2-Chloro-6-hydrazinopyridine: A precursor in the synthesis of the target compound.
Phenyl(2-pyridyl)methanone: Another precursor used in the synthesis.
2-Chloro-6-(trichloromethyl)pyridine: A structurally related compound with different chemical properties.
Uniqueness
2-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridine is unique due to its specific structural features, such as the combination of a chloro-substituted pyridine ring and a hydrazone linkage. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
特性
CAS番号 |
199596-06-0 |
|---|---|
分子式 |
C17H13ClN4 |
分子量 |
308.8 g/mol |
IUPAC名 |
6-chloro-N-[[phenyl(pyridin-2-yl)methylidene]amino]pyridin-2-amine |
InChI |
InChI=1S/C17H13ClN4/c18-15-10-6-11-16(20-15)21-22-17(13-7-2-1-3-8-13)14-9-4-5-12-19-14/h1-12H,(H,20,21) |
InChIキー |
ZTVHOJJNCSNGLC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=NNC2=NC(=CC=C2)Cl)C3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



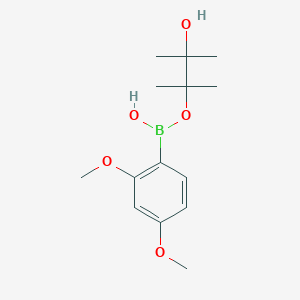
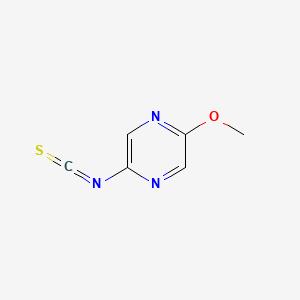
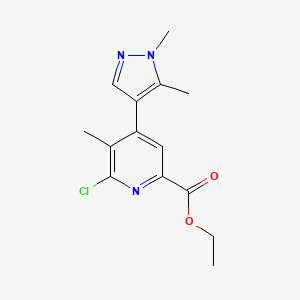
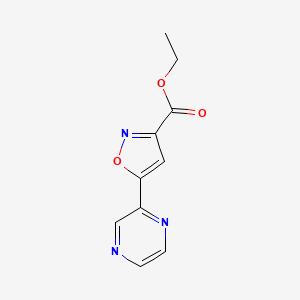
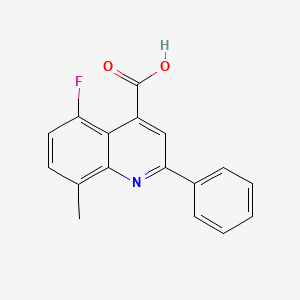
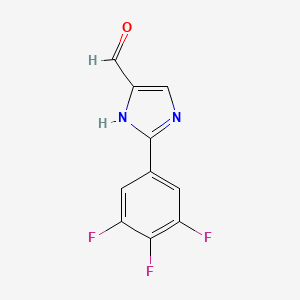
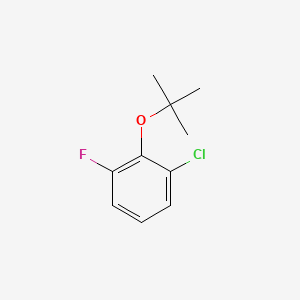
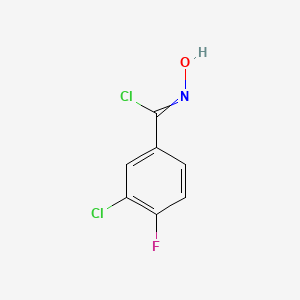

![6-Bromo-4-iodo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13697666.png)
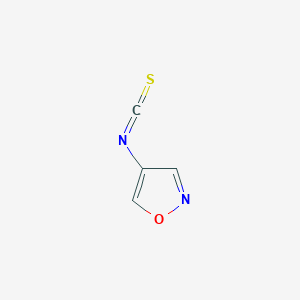
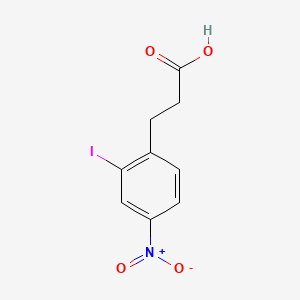
![1-[2-(4-Iodopyrazol-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B13697690.png)
